Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)-, (2S)-
Overview
Description
Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)-, (2S)- is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anticancer Activity
Research on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide has demonstrated significant antioxidant and anticancer activities. Some derivatives were found to exhibit antioxidant activity superior to that of ascorbic acid and showed cytotoxic effects against human glioblastoma and breast cancer cell lines, indicating potential therapeutic applications (Tumosienė et al., 2020).
Antibacterial and Antifungal Properties
A series of 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Some compounds showed significant activity, matching or exceeding that of standard agents like Ampicillin and Flucanazole. This suggests their potential use as new antimicrobial agents (Helal et al., 2013).
Pharmacokinetics and Metabolism
Investigations into the pharmacokinetics and metabolism of specific propanamide derivatives have provided insights into their absorption, clearance, and metabolic pathways in preclinical studies. Such research is crucial for understanding the bioavailability and potential therapeutic window of these compounds (Wu et al., 2006).
Synthetic Methodologies and Chemical Properties
Studies have also focused on the synthesis and characterization of propanamide derivatives, exploring their chemical properties and potential applications. For instance, research on amides from the stem of Capsicum annuum identified new amide compounds with potential biological activities, demonstrating the diversity of applications for propanamide derivatives in scientific research (Chen et al., 2011).
Molecular Interaction and Structure Analysis
Detailed structural and interaction analysis of propanamide derivatives has been conducted to understand their molecular properties better. For example, studies have explored the coordination model and stability constants of Cu(II) complexes, which are relevant for biochemical applications and the development of coordination chemistry (Nagaj et al., 2013).
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of (2S)-2-amino-N-benzyl-3-methoxypropanamide. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interactions with its targets.
Properties
IUPAC Name |
(2S)-2-amino-N-benzyl-3-methoxypropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLANNRKFDHEKD-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)NCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](C(=O)NCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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